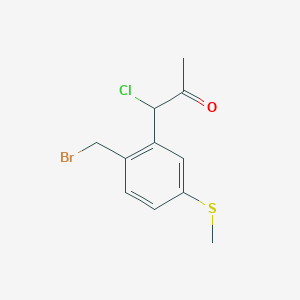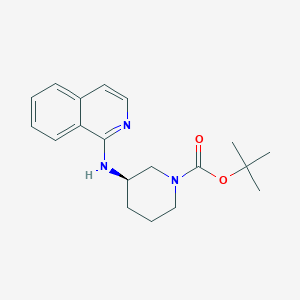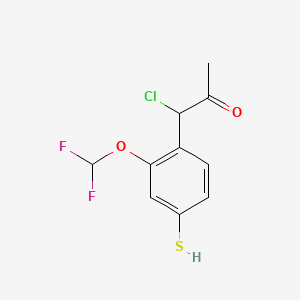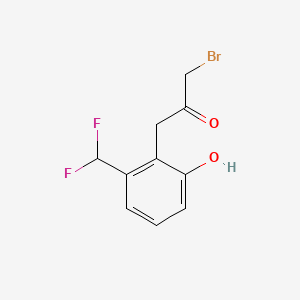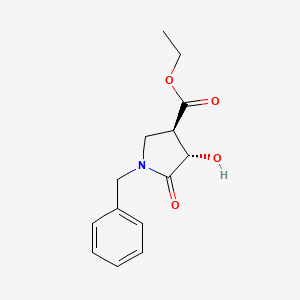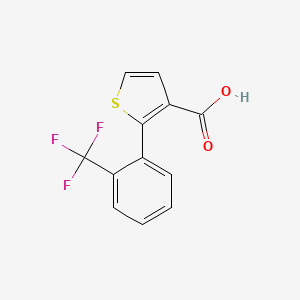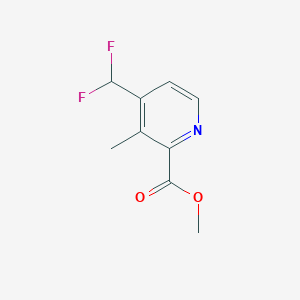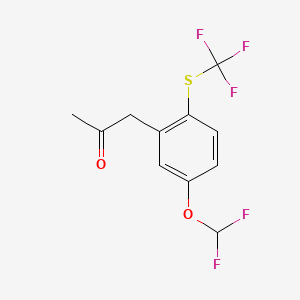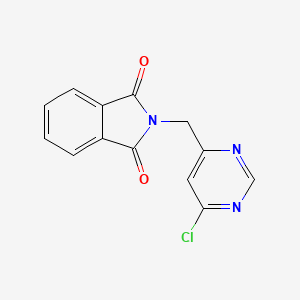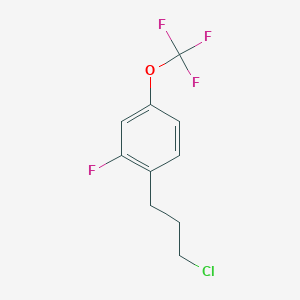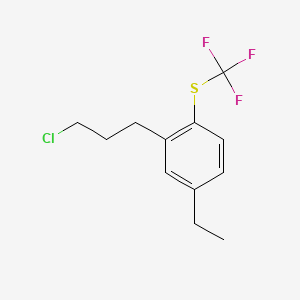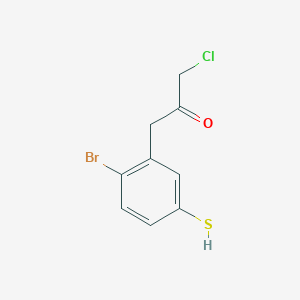
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C9H8BrClOS It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is essential for sustainable production .
化学反応の分析
Types of Reactions: 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
科学的研究の応用
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its reactive functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The thiol group can also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .
類似化合物との比較
- 1-Bromo-1-(2-bromo-5-mercaptophenyl)propan-2-one
- 1-Bromo-3-(2-bromo-5-mercaptophenyl)-2-propanone
Comparison: 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research due to its versatile functional groups .
特性
分子式 |
C9H8BrClOS |
|---|---|
分子量 |
279.58 g/mol |
IUPAC名 |
1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c10-9-2-1-8(13)4-6(9)3-7(12)5-11/h1-2,4,13H,3,5H2 |
InChIキー |
JOZBTFTVTDDBSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S)CC(=O)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


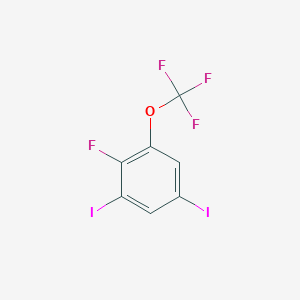
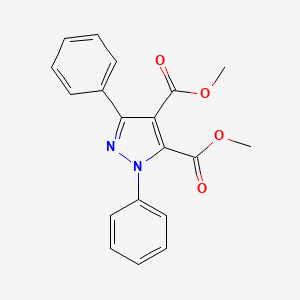
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
